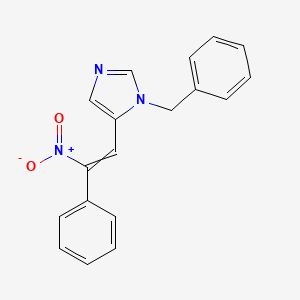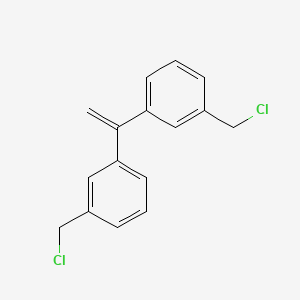
Lithium, (cyclopropylethynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, (cyclopropylethynyl)- is a compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a lithium atom bonded to a cyclopropylethynyl group, which imparts distinct reactivity and stability characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, (cyclopropylethynyl)- typically involves the reaction of cyclopropylethynyl halides with lithium metal. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of anhydrous solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of Lithium, (cyclopropylethynyl)- follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and solvent purity to achieve consistent product quality. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Lithium, (cyclopropylethynyl)- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form lithium hydride derivatives.
Substitution: Participates in nucleophilic substitution reactions, replacing the lithium atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium oxide, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed.
科学的研究の応用
Lithium, (cyclopropylethynyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce cyclopropylethynyl groups into target molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Lithium, (cyclopropylethynyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed effects in biological systems. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism.
類似化合物との比較
Similar Compounds
Similar compounds to Lithium, (cyclopropylethynyl)- include other lithium-organic derivatives such as lithium phenylacetylide and lithium cyclopropylacetylide. These compounds share some reactivity characteristics but differ in their specific chemical and physical properties.
Uniqueness
What sets Lithium, (cyclopropylethynyl)- apart from similar compounds is its unique cyclopropylethynyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of complex organic molecules and in specific industrial processes.
特性
CAS番号 |
201218-09-9 |
|---|---|
分子式 |
C5H5Li |
分子量 |
72.1 g/mol |
IUPAC名 |
lithium;ethynylcyclopropane |
InChI |
InChI=1S/C5H5.Li/c1-2-5-3-4-5;/h5H,3-4H2;/q-1;+1 |
InChIキー |
MJASWWFHVAFXPM-UHFFFAOYSA-N |
正規SMILES |
[Li+].[C-]#CC1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




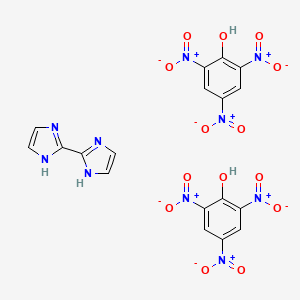
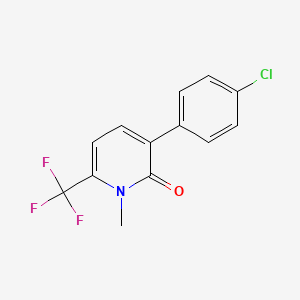
![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)
![octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene](/img/structure/B12567022.png)
![2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene](/img/structure/B12567029.png)
![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)
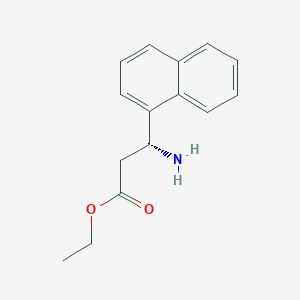
![[(1,2-Dichloroethenyl)tellanyl]benzene](/img/structure/B12567054.png)
![N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline](/img/structure/B12567059.png)
![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)
